molecular formula C19H16N4O3 B7547528 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione

Cat. No. B7547528
M. Wt: 348.4 g/mol
InChI Key: KXVVEFVRNTXLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione, also known as MOI-196, is a chemical compound that has been studied for its potential use in the field of medicine. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione exerts its effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-tumor activity, inhibition of acetylcholinesterase, and induction of apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant activity and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione in lab experiments is its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been found to have low toxicity, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione. One direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to understand the mechanisms underlying the anti-tumor activity of this compound and to identify potential targets for drug development. Finally, research is needed to improve the solubility of this compound in water, which could increase its potential use in lab experiments.

Synthesis Methods

The synthesis of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione involves a multi-step process that includes the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with 2,4-thiazolidinedione, followed by the reaction of the resulting compound with benzaldehyde. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Research has shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.

properties

IUPAC Name

3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-13-20-16(22-26-13)12-23-17(24)19(21-18(23)25,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVVEFVRNTXLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.